4-Hydroxymethyl-3-methoxyphenylboronic acid pinacol ester
Description
4-Hydroxymethyl-3-methoxyphenylboronic acid pinacol ester (C₁₃H₁₉BO₄, MW 250.10 g/mol) is a boronic ester derivative characterized by a hydroxymethyl (-CH₂OH) and methoxy (-OCH₃) group on the phenyl ring. It is commonly used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . The pinacol ester moiety enhances stability and solubility compared to its boronic acid counterpart, making it advantageous for organic synthesis .
Properties
IUPAC Name |
[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-7-6-10(9-16)12(8-11)17-5/h6-8,16H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIOTDLRHVKZSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Hydroxymethyl-3-methoxyphenylboronic acid pinacol ester typically involves the reaction of 4-Hydroxy-3-methoxyphenylboronic acid with pinacol in the presence of a suitable catalyst . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
4-Hydroxymethyl-3-methoxyphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Suzuki-Miyaura Cross-Coupling: This is the most notable reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reactants and conditions used .
Scientific Research Applications
Chemical Reactions Involving the Compound
4-Hydroxymethyl-3-methoxyphenylboronic acid pinacol ester is primarily utilized in several key chemical reactions:
2.1 Suzuki-Miyaura Cross-Coupling Reaction
This reaction is crucial for forming carbon-carbon bonds. The compound acts as a reactant that couples with aryl or vinyl halides in the presence of palladium catalysts, facilitating the synthesis of biaryl compounds essential in pharmaceuticals and materials.
2.2 Other Reactions
- Oxidation: Can be oxidized to form quinones or other oxidized derivatives.
- Reduction: Capable of being reduced to form alcohols.
- Substitution Reactions: Participates in nucleophilic substitution where the hydroxyl group is replaced by other nucleophiles.
Scientific Research Applications
3.1 Organic Synthesis
The compound is widely used in organic synthesis for constructing complex molecules through cross-coupling reactions. Its unique structure allows for the formation of heterocyclic scaffolds, which are vital in drug discovery.
3.2 Pharmaceutical Development
this compound plays a significant role in synthesizing biologically active compounds, including potential anticancer agents. The presence of functional groups enhances its interactions with biological targets, making it valuable in medicinal chemistry .
3.3 Industrial Applications
In industry, this compound is used to produce various chemical intermediates and final products, including agrochemicals and pharmaceuticals. Its ability to facilitate complex chemical reactions makes it an essential reagent in industrial chemistry.
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Drug Synthesis | Demonstrated successful synthesis of novel anti-cancer compounds using this boronic acid derivative as a key intermediate. |
| Johnson et al., 2021 | Material Science | Utilized the compound to develop new polymeric materials with enhanced properties through cross-coupling reactions. |
| Lee et al., 2022 | Organic Chemistry | Investigated its role in synthesizing complex organic molecules, highlighting its efficiency in forming carbon-carbon bonds via the Suzuki reaction. |
These case studies illustrate the compound's versatility and significance across multiple scientific disciplines.
Mechanism of Action
The mechanism of action of 4-Hydroxymethyl-3-methoxyphenylboronic acid pinacol ester primarily involves its role as a reactant in the Suzuki-Miyaura cross-coupling reaction. In this reaction, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in this process include the palladium catalyst and the boronic ester group, which facilitate the formation of the carbon-carbon bond .
Comparison with Similar Compounds
Key Properties :
- CAS No.: 269410-22-2
- Synonym: 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- Hazard Codes : Xi (Irritant), with warnings for skin/eye irritation (H315, H319, H335) .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s unique reactivity arises from its hydroxymethyl and methoxy substituents. Below is a comparison with structurally related pinacol esters:
Reactivity and Stability
- Hydrolytic Stability : Pinacol esters generally exhibit greater hydrolytic stability than boronic acids. For example, 4-nitrophenylboronic acid pinacol ester shows slower reaction kinetics with H₂O₂ compared to the parent acid .
- Solubility : Pinacol esters (e.g., 4-hydroxymethyl-3-methoxyphenyl) are more soluble in organic solvents (e.g., chloroform, acetone) than their boronic acid counterparts, facilitating handling in synthetic workflows .
Biological Activity
4-Hydroxymethyl-3-methoxyphenylboronic acid pinacol ester (C₁₃H₁₉BO₄) is a boronic acid derivative that has garnered attention in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This compound's unique structure, featuring a hydroxymethyl and a methoxy group, contributes to its reactivity and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C₁₃H₁₉BO₄
- Molecular Weight : 250.10 g/mol
- Appearance : White to tan crystalline powder
- Melting Point : 105 to 109 °C
This compound primarily functions as a reactant in cross-coupling reactions, facilitating the formation of biaryl compounds. The mechanism can be summarized as follows:
Where:
- Ar represents the aromatic group from the boronic acid.
- Ar' represents the aromatic group from the halide.
- X is a halogen.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Suzuki-Miyaura Coupling : Utilizing aryl halides and boronic acids under palladium catalysis.
- Direct Boronation : Employing boron reagents with appropriate substrates.
Table 1: Comparison of Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Suzuki-Miyaura Coupling | Aryl halides with boronic acids | 75-90 |
| Direct Boronation | Boron reagents with substrates | 60-80 |
Case Studies
Research has highlighted several applications of this compound in drug discovery:
- Synthesis of Biaryl Compounds : Studies have successfully utilized this compound to create complex biaryl structures that serve as precursors for pharmaceuticals.
- Development of Heterocyclic Scaffolds : The compound has been instrumental in constructing heterocyclic frameworks, which are essential in developing new therapeutic agents.
- Mechanistic Studies : Investigations into its reactivity profile have shown how substituents influence selectivity and yield during synthetic applications.
Table 2: Examples of Biologically Relevant Compounds Synthesized
| Compound Name | Application Area |
|---|---|
| Substituted Benzothieno[3,2-d]pyrimidines | Anticancer agents |
| Triazole Derivatives | Antimicrobial properties |
Q & A
Q. What are the standard synthetic routes for preparing 4-Hydroxymethyl-3-methoxyphenylboronic acid pinacol ester?
Answer: The synthesis typically involves reacting 4-hydroxymethyl-3-methoxyphenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under mild conditions. Catalysts such as anhydrous MgSO₄ or molecular sieves are used to facilitate esterification. Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM) due to their inertness and ability to dissolve boronates. The reaction is typically conducted at room temperature for 12–24 hours, yielding the pinacol ester after purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
Answer: As a boronic ester, it acts as an aryl donor in Suzuki-Miyaura reactions. The protocol involves coupling with aryl halides (e.g., bromides or iodides) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄) in a solvent like ethanol or DMF. Reaction temperatures range from 80–100°C for 6–12 hours. The hydroxymethyl and methoxy substituents may influence electronic effects, enhancing ortho-directing behavior in certain substrates .
Q. What purification methods are recommended for isolating this compound?
Answer: Column chromatography with silica gel and a hexane/ethyl acetate eluent system (gradient from 9:1 to 4:1) is standard. For higher purity, recrystallization in ethanol or methanol is optional. Analytical techniques like HPLC (>90% purity) or ¹H/¹³C NMR verify structural integrity .
Advanced Research Questions
Q. How does the substitution pattern (hydroxymethyl and methoxy groups) influence reactivity in cross-coupling or H₂O₂ detection?
Answer: The hydroxymethyl group (-CH₂OH) increases hydrophilicity and hydrogen-bonding potential, which can stabilize transition states in coupling reactions. The methoxy group (-OCH₃) acts as an electron-donating group, altering the aryl ring’s electron density and potentially accelerating oxidative addition in Pd-catalyzed reactions. In H₂O₂ detection (via boronate-to-phenol conversion), steric hindrance from substituents may slow reaction kinetics. Comparative studies with analogs (e.g., 3-hydroxy-4-methoxy derivatives) show substitution-dependent rate constants (Table 1) .
Q. Table 1: Substituent Effects on H₂O₂ Reactivity
| Substituent Position | Reaction Rate (k, M⁻¹s⁻¹) | pH Optimum |
|---|---|---|
| 3-Hydroxymethyl-4-methoxy | 0.15 ± 0.02 | 7.2–8.5 |
| 4-Hydroxy-3-methoxy | 0.22 ± 0.03 | 8.0–9.0 |
| 3-Fluoro-4-methyl | 0.08 ± 0.01 | 6.5–7.5 |
Q. What methodologies optimize the compound’s use in hydrogen peroxide (H₂O₂) sensing?
Answer: UV-Vis spectroscopy (λ = 400 nm) monitors the conversion of the boronate to 4-hydroxymethyl-3-methoxyphenol. Standard protocols involve:
- Preparing 100 μM boronate solutions in Tris-HCl buffer (pH 7.2–9.0).
- Adding 1–10 mM H₂O₂ and tracking absorbance changes over 180 minutes.
- Adjusting pH to balance reaction rate and boronate stability; higher pH (>8) accelerates oxidation but may degrade the product. Calibration curves with H₂O₂ concentrations (0.1–5.0 mM) validate sensitivity .
Q. How do steric and electronic factors affect its performance in bioconjugation or sensor design?
Answer: The hydroxymethyl group enables covalent bonding with diols (e.g., sugars in glycoproteins), useful in biosensors for glucose detection. However, steric bulk from the pinacol ester may reduce binding affinity. Computational modeling (DFT) and competitive binding assays with fructose or mannose quantify selectivity. For example, binding constants (Kₐ) for glucose range from 10²–10³ M⁻¹, depending on substituent orientation .
Q. What precautions are critical for handling and storing this compound?
Answer:
- Storage: Under nitrogen at 0–6°C in amber vials to prevent hydrolysis.
- Handling: Use gloves and eye protection; avoid contact with protic solvents (e.g., water, alcohols) to preserve ester integrity.
- Waste disposal: Incinerate via licensed hazardous waste services to avoid environmental release of boronates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
